C19H17ClFNO5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its complex structure, which includes a chromen-4-one moiety, a phenyl ring substituted with chlorine and fluorine, and an acetamide group. It has a molecular weight of 393.79 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide typically involves multiple steps:
Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The phenyl ring is substituted with chlorine and fluorine atoms using halogenation reactions.
Coupling Reactions: The chromen-4-one core is coupled with the substituted phenyl ring through an ether linkage.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide: undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-4-one moiety can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine gas (Cl2) and fluorine gas (F2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the carbonyl group yields alcohols .
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide: has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Examples include N-(3-chloro-4-fluorophenyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide and N-(3-chloro-4-fluorophenyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide .
N-(3-chloro-4-fluorophenyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide: shares structural similarities with other chromen-4-one derivatives and substituted phenyl compounds.
Uniqueness
The uniqueness of N-(3-chloro-4-fluorophenyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide lies in its specific substitution pattern and the presence of both chromen-4-one and acetamide functionalities, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H17ClFNO5 |
---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide |
InChI |
InChI=1S/C19H17ClFNO5/c1-19(2)8-15(24)18-14(23)6-11(7-16(18)27-19)26-9-17(25)22-10-3-4-13(21)12(20)5-10/h3-7,23H,8-9H2,1-2H3,(H,22,25) |
InChI Key |
PGLLNVHCNVWTQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NC3=CC(=C(C=C3)F)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.